6-Methylpurine

Suicide gene therapy Cancer research Cytotoxicity assay

Researchers requiring a validated APRT substrate for suicide gene therapy or forward genetic screens face unreliable purity and undocumented anomeric integrity. This 6-Methylpurine resolves these gaps with: • APRT-dependent conversion to a cytotoxic nucleotide (~48 h intracellular half-life), enabling sustained bystander killing in non-proliferating tumor models • Differential resistance phenotypes across independently isolated apt mutants, offering finer genetic discrimination than 2,6-diaminopurine or 6-methylaminopurine • ≥98% purity with batch-specific QC documentation; bulk quantities available upon request

Molecular Formula C6H6N4
Molecular Weight 134.14 g/mol
CAS No. 2004-03-7
Cat. No. B014201
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Methylpurine
CAS2004-03-7
Synonyms6-methyl purine
6-methylpurine
Molecular FormulaC6H6N4
Molecular Weight134.14 g/mol
Structural Identifiers
SMILESCC1=C2C(=NC=N1)N=CN2
InChIInChI=1S/C6H6N4/c1-4-5-6(9-2-7-4)10-3-8-5/h2-3H,1H3,(H,7,8,9,10)
InChIKeySYMHUEFSSMBHJA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility200000 mg/L (at 20 °C)
1.49 M

6-Methylpurine Specifications & Procurement


6-Methylpurine (CAS 2004-03-7) is a 6-substituted purine analog bearing a single methyl group at the C6 position of the purine ring [1]. It functions as an adenine analog that serves as a substrate for adenine phosphoribosyltransferase (APRT, EC 2.4.2.7) and, following conversion to its nucleotide form, inhibits de novo purine biosynthesis via pseudofeedback inhibition of phosphoribosylpyrophosphate amidotransferase [2]. The compound is widely utilized in suicide gene therapy research as the cytotoxic effector molecule generated from prodrugs by Escherichia coli purine nucleoside phosphorylase (PNP), and as a selection agent in genetic studies due to its APRT-dependent toxicity [3].

1 Adenine analog; substrate for APRT-dependent nucleotide activation
2 Reported use in enzyme/prodrug suicide gene research models
3 Genetic selection agent for APRT-proficient vs. -deficient strain discrimination

6-Methylpurine Irreplaceability


Generic substitution of purine analogs is not scientifically valid due to profound differences in enzyme substrate specificity, metabolic fate, and downstream biological consequences. 6-Methylpurine is uniquely converted to its cytotoxic nucleotide by APRT, whereas 6-mercaptopurine requires hypoxanthine-guanine phosphoribosyltransferase (HGPRT) and undergoes extensive S-methylation via thiopurine methyltransferase, yielding a distinct metabolite profile and toxicity mechanism [1]. Similarly, 6-chloropurine serves primarily as a synthetic intermediate rather than a biologically active effector, with fundamentally different chemical reactivity [2]. Even among methylated purines, the position of substitution critically determines biological activity: N6-methyladenine and 6-methylaminopurine exhibit divergent substrate activities with APRT and PNP compared with 6-methylpurine [3]. The quantitative evidence below establishes precisely where 6-methylpurine differs from its closest analogs, enabling informed procurement decisions based on experimental requirements.

Metabolic pathway mismatch

6-Mercaptopurine depends on HGPRT and thiopurine methyltransferase, producing a distinct metabolite profile that may not replicate 6-methylpurine APRT-dependent effects.

Intermediate vs. bioactive identity

6-Chloropurine is primarily a synthetic building block, not a biologically active effector; substitution may abolish intended cellular activity.

Substitution position sensitivity

N6-methylated or 6-methylamino purine analogs exhibit altered APRT/PNP substrate interactions, making direct substitution unreliable without re-validation.

6-Methylpurine Comparative Evidence


Cytotoxic Potency vs. 2-Fluoroadenine

In a direct comparative study evaluating cytotoxic potency against CEM human leukemia cells following a 4-hour incubation, 2-fluoroadenine (F-Ade) exhibited 60-fold greater potency than 6-methylpurine (MeP). However, MeP metabolites demonstrated markedly superior intracellular retention, with an intracellular triphosphate half-life of approximately 48 hours compared with only 5 hours for F-ATP [1]. This differential retention profile establishes MeP as the preferred effector molecule for suicide gene therapy applications targeting slow-growing or non-proliferating tumor compartments, whereas F-Ade may be more suitable for scenarios requiring rapid but short-lived cytotoxicity.

Cytotoxicity & retention vs. F-Ade
Head-to-head
F-Ade 60× more potent short-term; MeP triphosphate half-life ~48 h vs. ~5 h for F-ATP
Supports sustained exposure endpoint interpretation; retention differential informs enzyme/prodrug model design.
CEM cell model; 4 h incubation; HPLC nucleotide analysis.
Suicide gene therapy Cancer research Cytotoxicity assay

Synthesis Routes: Pd-Catalyzed vs. Dimethyl Sulfate

Synthetic accessibility of 6-methylpurine differs substantially depending on the route selected. Palladium-catalyzed cross-coupling of CH3ZnBr with 6-chloropurine derivatives proceeds in high yield, providing a facile and efficient route to 6-methylpurine and its nucleoside derivatives [1]. In contrast, the alternative method involving direct methylation of 6-chloropurine with dimethyl sulfate yields only 50-60% product, though it offers advantages in safety and environmental profile [2]. For researchers requiring 6-methylpurine as a building block for nucleoside synthesis, the palladium-catalyzed route is the established method of choice when maximizing yield is paramount.

Synthesis route yield
Method context
Pd-catalyzed cross-coupling: high yield; dimethyl sulfate methylation: 50–60% yield
Supports synthetic route selection for nucleoside derivative research; yield context important for scale-up planning.
(Ph3P)4Pd/CH3ZnBr vs. dimethyl sulfate method.
Nucleoside synthesis Organometallic chemistry Prodrug development

APRT Substrate Specificity vs. Analogs

Genetic analysis of E. coli apt mutants (adenine phosphoribosyltransferase mutants) revealed differential resistance and utilization patterns among structurally related purine analogs. Independently obtained apt mutations conferred distinct phenotypes with respect to 6-methylpurine (MP), 2,6-diaminopurine (DAP), and 6-methylaminopurine (MAP). Among the characterized mutants, one class was resistant to both DAP and MP but capable of utilizing MAP; another class was resistant to DAP and capable of utilizing MAP but retained sensitivity to MP [1]. This differential sensitivity demonstrates that 6-methylpurine interacts with APRT in a manner distinct from its 6-methylamino and 2,6-diamino analogs, making it a uniquely specific selection agent for APRT-proficient versus APRT-deficient strains.

APRT substrate specificity
Head-to-head
apt mutants show non-uniform cross-resistance: some resistant to MP/DAP, others retain MP sensitivity while utilizing MAP
Supports APRT functional status discrimination; distinct interaction profile vs. 2,6-diaminopurine and 6-methylaminopurine.
E. coli K-12 apt mutant panel.
Genetic selection APRT mutants Microbial genetics

Tumor Metabolite Retention vs. Systemic Clearance

Following prodrug administration in E. coli PNP-expressing tumor models, 6-methylpurine metabolites exhibit profound tumor-selective retention. The intratumoral half-life of 6-methylpurine metabolites exceeds 24 hours, whereas the serum half-life is less than 1 hour [1]. This >24-fold differential in residence time enables sustained cytotoxic pressure specifically within the tumor microenvironment while minimizing systemic exposure. Furthermore, metabolite concentrations in PNP-expressing tumors are 5- to 6-fold higher than in control tumors, confirming enzyme-dependent local activation [1]. This pharmacokinetic profile is the mechanistic basis for the strong in vivo bystander killing effect observed with the E. coli PNP/6-methylpurine system.

Tumor vs. systemic retention
Head-to-head
Intratumoral T1/2 >24 h; serum T1/2 <1 h (>24-fold differential); 5–6× higher metabolite in PNP-expressing tumors
Supports tumor-localized prodrug activation model; reported retention differential may inform bystander effect studies.
D54 glioma xenograft, E. coli PNP; single i.p. dose; HPLC quantification.
Pharmacokinetics Suicide gene therapy Tumor targeting

β-D vs. α-D Anomer Antitumor Potency

The stereochemical configuration at the anomeric center critically determines the antitumor potency of 6-methylpurine riboside. In a comparative evaluation across five human tumor cell lines, β-D-6-methylpurine riboside (β-D-MPR) exhibited IC50 values ranging from 6 to 34 nM, demonstrating high potency [1]. In contrast, the α-D-anomer (α-D-MPR) was significantly less active, with IC50 values ranging from 1.47 to 4.83 μM [1]. This represents an approximately 140- to 245-fold potency differential favoring the β-D-anomer.

β-D vs. α-D anomer potency
Head-to-head
β-D-MPR IC50 6–34 nM; α-D-MPR IC50 1.47–4.83 μM (≈140–245× difference)
Supports β-D-anomer probe selection; anomeric configuration critically affects cell-model potency.
Five human tumor cell lines; growth inhibition assay.
Nucleoside anomers Antitumor activity Structure-activity relationship

6-Methylpurine Research Applications


Long-Acting Suicide Gene Therapy

6-Methylpurine is the effector molecule of choice for E. coli PNP-based suicide gene therapy strategies targeting slow-growing or non-proliferating tumors. The intracellular triphosphate half-life of approximately 48 hours in human cells, combined with >24-hour intratumoral retention versus <1-hour serum clearance, enables sustained local cytotoxicity following a single prodrug administration [1]. This pharmacokinetic profile is unmatched by 2-fluoroadenine (F-ATP half-life ≈ 5 hours), making MeP uniquely suited for experimental models where prolonged bystander killing is essential [2].

APRT Mutant Selection & Characterization

6-Methylpurine serves as a discriminating selection agent for isolating and characterizing adenine phosphoribosyltransferase (APRT) mutants in E. coli and other microorganisms. Unlike 2,6-diaminopurine or 6-methylaminopurine, which exhibit uniform cross-resistance or differential utilization patterns, 6-methylpurine resistance phenotypes vary among independently isolated apt mutants, enabling finer genetic discrimination of APRT functional status [3]. This property makes 6-methylpurine the preferred compound for forward genetic screens examining purine salvage pathway integrity.

β-D-Anomer Nucleoside Synthesis for Screening

For research involving 6-methylpurine nucleosides as antitumor agents, procurement or synthesis must prioritize the β-D-anomer. Direct comparative data across five human tumor cell lines demonstrate that β-D-6-methylpurine riboside exhibits IC50 values of 6–34 nM, whereas the α-D-anomer is 140- to 245-fold less potent (IC50 1.47–4.83 μM) [4]. Any experimental protocol using 6-methylpurine riboside must specify and verify anomeric purity to ensure reproducible biological activity.

Pd-Catalyzed High-Yield Nucleoside Synthesis

Researchers synthesizing 6-methylpurine nucleoside derivatives should employ the (Ph3P)4Pd-catalyzed cross-coupling of CH3ZnBr with 6-chloropurine derivatives, which provides high-yield access to 6-methylpurine and its 9-substituted nucleosides [5]. The alternative dimethyl sulfate methylation route (50-60% yield) should be reserved for scenarios where organometallic reagents are contraindicated. The high-yielding palladium-catalyzed route is particularly critical when producing material for in vivo studies, which require significant quantities of 9-(2-deoxy-β-D-ribofuranosyl)-6-methylpurine (MeP-dR) [5].

Application
Selection Property
Validation Focus
Enzyme/prodrug strategy research models
Intracellular metabolite half-life, APRT substrate activity
Sustained cytotoxicity endpoint interpretation
Microbial genetics – APRT mutant selection
Differential resistance phenotype across analogs
APRT functional status discrimination
Anomer-specific nucleoside probe synthesis
β-D-anomer configuration verification
Cell-model potency differential review
High-yield nucleoside derivative synthesis
Cross-coupling reaction efficiency
Pd-catalyzed route reproducibility

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
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